Cas no 31483-56-4 (5-BROMO-2-PYRIMIDINEAMINE)

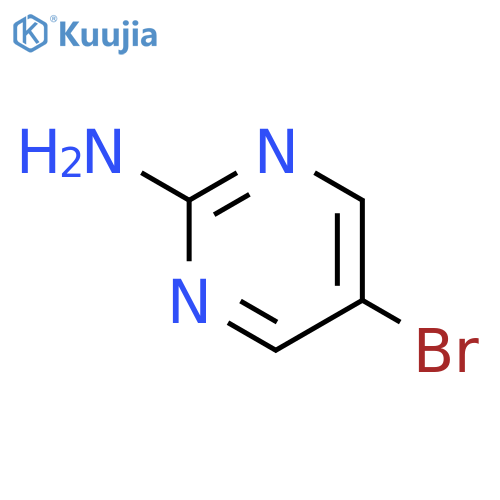

5-BROMO-2-PYRIMIDINEAMINE structure

商品名:5-BROMO-2-PYRIMIDINEAMINE

CAS番号:31483-56-4

MF:C10H8BrN3

メガワット:250.094620704651

MDL:MFCD18072508

CID:3321103

PubChem ID:59511375

5-BROMO-2-PYRIMIDINEAMINE 化学的及び物理的性質

名前と識別子

-

- 5-BROMO-2-PYRIMIDINEAMINE

- 5-(4-bromophenyl)-pyrinidin-2-ylamine

- 2-Amino-5-(4-bromophenyl)pyrimidine

- 5-(4-bromophenyl)pyrimidin-2-amine

- SCHEMBL1198596

- MFCD18072508

- 5-(4-Bromophenyl)-2-pyrimidinamine

- pyrimidine, 2-amino-5-(4-bromophenyl)-

- DB-206334

- A1-19962

- 31483-56-4

- WJPSIGJRAGKCKI-UHFFFAOYSA-N

- 5-(4-Bromo-phenyl)-pyrimidin-2-ylamine

-

- MDL: MFCD18072508

- インチ: InChI=1S/C10H8BrN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)

- InChIKey: UHRHPPKWXSNZLR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C2=CN=C(N=C2)N)Br

計算された属性

- せいみつぶんしりょう: 248.99016Da

- どういたいしつりょう: 248.99016Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ふってん: 340.7±34.0 °C at 760 mmHg

- フラッシュポイント: 159.9±25.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

5-BROMO-2-PYRIMIDINEAMINE セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-BROMO-2-PYRIMIDINEAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB602584-1g |

5-(4-Bromophenyl)pyrimidin-2-amine; . |

31483-56-4 | 1g |

€646.10 | 2024-07-19 | ||

| Matrix Scientific | 198191-2.500g |

5-(4-Bromophenyl)pyrimidin-2-amine, 95% |

31483-56-4 | 95% | 2.500g |

$1568.00 | 2023-09-06 | |

| abcr | AB602584-250mg |

5-(4-Bromophenyl)pyrimidin-2-amine; . |

31483-56-4 | 250mg |

€349.80 | 2024-07-19 | ||

| abcr | AB602584-5g |

5-(4-Bromophenyl)pyrimidin-2-amine; . |

31483-56-4 | 5g |

€2171.80 | 2024-07-19 |

5-BROMO-2-PYRIMIDINEAMINE 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

31483-56-4 (5-BROMO-2-PYRIMIDINEAMINE) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31483-56-4)5-BROMO-2-PYRIMIDINEAMINE

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):207/383/1287